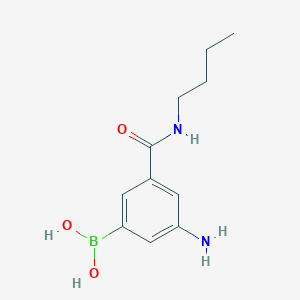

3-Amino-5-(butylcarbamoyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-amino-5-(butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-2-3-4-14-11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,2-4,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIYULWWNCFIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)NCCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601194967 | |

| Record name | Boronic acid, B-[3-amino-5-[(butylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096340-15-5 | |

| Record name | Boronic acid, B-[3-amino-5-[(butylamino)carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-amino-5-[(butylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 3-Amino-5-(butylcarbamoyl)phenylboronic Acid

A plausible and efficient synthetic route to this compound can be designed starting from commercially available precursors. This strategy focuses on the sequential introduction of the required functionalities, culminating in the formation of the carbon-boron bond in the final step.

A likely synthetic pathway commences with 3-bromo-5-nitrobenzoic acid. The first step involves the amidation of the carboxylic acid with butylamine to form 3-bromo-N-butyl-5-nitrobenzamide. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acyl chloride followed by reaction with butylamine.

Subsequently, the nitro group is selectively reduced to an amine. This transformation is critical and requires careful selection of reagents to avoid the reduction of the aryl bromide. Reagents such as iron powder in acetic acid or tin(II) chloride are commonly used for the chemoselective reduction of nitro groups in the presence of halogens wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org. This step yields 3-amino-5-bromo-N-butylbenzamide.

The final key step is the introduction of the boronic acid group. This is typically accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the aryl bromide and a diboron reagent like bis(pinacolato)diboron tcichemicals.comchemdad.comorganic-chemistry.org. This reaction forms a boronate ester, which is a protected form of the boronic acid. The pinacol (B44631) protecting group can then be removed under mild acidic conditions to yield the final product, this compound.

The formation of the boron-carbon bond is a pivotal step in the synthesis of phenylboronic acids. The most widely employed and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction tcichemicals.com. This reaction typically involves the coupling of an aryl halide (in this case, 3-amino-5-bromo-N-butylbenzamide) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂) chemdad.comorganic-chemistry.org.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor and a suitable ligand. The choice of ligand is crucial for the efficiency of the reaction and can range from simple phosphines to more complex, sterically hindered biarylphosphines. A common catalyst system for this transformation is Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). The reaction is carried out in the presence of a base, such as potassium acetate (B1210297) or potassium carbonate, and an aprotic polar solvent like dioxane or DMSO researchgate.net.

An alternative, though less common for this specific substitution pattern, would be the reaction of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with a trialkyl borate, such as trimethyl borate. However, the presence of the amino and amide functionalities in the precursor could interfere with the formation of these highly reactive organometallic intermediates, making the palladium-catalyzed route more favorable.

The introduction of the amine and carbamoyl (B1232498) groups is strategically planned within the synthetic sequence. A convergent approach involves starting with a precursor that already contains these functionalities or their masked equivalents.

In the proposed route, the carbamoyl group is introduced first through the amidation of 3-bromo-5-nitrobenzoic acid with butylamine. This reaction can be facilitated by activating the carboxylic acid with reagents like thionyl chloride to form the acyl chloride, which then readily reacts with butylamine. Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like hydroxybenzotriazole (HOBt) can be employed for a milder reaction.

The amine functionality is introduced by the reduction of a nitro group. Starting with 3-bromo-5-nitrobenzoic acid allows for the amidation to be performed prior to the sensitive reduction step. The selective reduction of the nitro group in the presence of the aryl bromide is a key transformation. Catalytic hydrogenation with palladium on carbon is a common method for nitro reduction, but it can also lead to dehalogenation commonorganicchemistry.com. Therefore, chemical reducing agents are often preferred. Iron in acidic media (e.g., acetic acid) or tin(II) chloride in hydrochloric acid are effective for this purpose, providing the desired amino group while preserving the bromo substituent for the subsequent borylation step wikipedia.orgorganic-chemistry.org.

Another strategy for introducing the amine group could be a direct amination of an aryl halide, such as a Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.orgnih.gov. However, in this synthetic design, the reduction of a nitro group is a more straightforward approach.

For the initial amidation step, factors such as the choice of coupling reagent, solvent, temperature, and reaction time can significantly impact the yield. For instance, using thionyl chloride for acyl chloride formation often leads to high yields but may not be suitable for sensitive substrates. Milder coupling agents may offer better functional group tolerance.

In the nitro reduction step, the choice of reducing agent and reaction conditions is critical for chemoselectivity. The amount of reducing agent, temperature, and reaction time need to be carefully controlled to ensure complete reduction of the nitro group without affecting the aryl bromide. Monitoring the reaction progress by techniques like thin-layer chromatography (TTC) is essential.

The final Suzuki-Miyaura borylation step is often the most complex to optimize. The yield can be influenced by the choice of palladium catalyst, ligand, base, solvent, and temperature researchgate.netresearchgate.netcdnsciencepub.com. A screening of different ligands and bases is often necessary to identify the optimal conditions for a specific substrate. For example, using a stronger base like potassium carbonate may lead to higher yields compared to potassium acetate in some cases. The reaction temperature also plays a significant role; while higher temperatures can increase the reaction rate, they may also lead to decomposition of the starting material or product.

Table 1: Potential Reaction Conditions for the Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Potential Yield Range |

| 1 | Amidation | 3-bromo-5-nitrobenzoic acid, Butylamine, SOCl₂ or EDCI/HOBt, CH₂Cl₂ or DMF, 0°C to rt | 80-95% |

| 2 | Nitro Reduction | 3-bromo-N-butyl-5-nitrobenzamide, Fe/AcOH or SnCl₂·2H₂O/EtOH, reflux | 70-90% |

| 3 | Borylation | 3-amino-5-bromo-N-butylbenzamide, Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 80-100°C | 60-85% |

| 4 | Deprotection | Pinacol boronate ester, HCl or other acid, Acetone/H₂O, rt | >90% |

Note: The yield ranges are estimates based on similar transformations reported in the literature and would require experimental optimization for this specific synthetic sequence.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex molecules such as this compound in the pharmaceutical and chemical industries is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The application of these principles to the synthesis of this specific phenylboronic acid derivative focuses on key transformations, particularly the formation of the amide bond and the introduction of the boronic acid group, to create more sustainable and efficient manufacturing routes.

A core tenet of green chemistry is the maximization of atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.orgjocpr.com Traditional methods for forming the butylcarbamoyl group, which is an amide linkage, often rely on stoichiometric coupling reagents. These methods, while effective, typically exhibit poor atom economy as they generate significant amounts of high-molecular-weight byproducts that must be separated and disposed of. researchgate.net

For instance, the reaction of a carboxylic acid precursor with butylamine using a common carbodiimide coupling agent generates a urea byproduct with a molecular weight comparable to the desired product, effectively halving the theoretical atom economy. Catalytic direct amidation, however, presents a greener alternative where the only byproduct is water, leading to a much higher atom economy. catalyticamidation.info Boron-based catalysts, including boronic acids themselves, have been shown to be effective in promoting this type of reaction. nih.govucl.ac.uk

Table 1: Comparison of Atom Economy in Amide Bond Formation

| Method | Reactants | Reagents/Catalysts | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Stoichiometric Coupling | 3-Amino-5-carboxyphenylboronic acid + Butylamine | Carbodiimide (e.g., EDC) | Urea derivative | Low (~50-60%) |

| Catalytic Direct Amidation | 3-Amino-5-carboxyphenylboronic acid + Butylamine | Boronic Acid Catalyst | Water | High (>95%) |

Another critical green chemistry principle is the use of safer solvents and auxiliaries . The synthesis of specialty chemicals often involves solvents for dissolving reactants and facilitating purification. Many conventional solvents, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and chlorinated solvents like dichloromethane, are effective but pose significant health and environmental hazards. ucl.ac.uk Research has focused on identifying greener alternatives for amide bond formation. rsc.orgbohrium.com Solvents like 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-Valerolactone are derived from biomass and have a much better environmental profile. bohrium.com Enzymatic methods for amide synthesis can even be performed in green solvents like CPME or under solvent-free conditions, further reducing environmental impact. nih.govresearchgate.net

Table 2: Properties of Conventional vs. Green Solvents for Amidation

| Solvent | Type | Source | Key Concerns |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Conventional (Dipolar Aprotic) | Petrochemical | Reprotoxic, high boiling point |

| Dichloromethane (DCM) | Conventional (Chlorinated) | Petrochemical | Suspected carcinogen, environmental pollutant |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Biomass (e.g., corn cobs) | Lower toxicity, renewable source |

| Cyclopentyl methyl ether (CPME) | Green Alternative | Petrochemical (Greener process) | Low peroxide formation, high boiling point, easy recycling |

Furthermore, employing catalysis is a cornerstone of green chemistry. As mentioned, boronic acid-catalyzed direct amidation avoids the use of stoichiometric activating agents. catalyticamidation.info This not only improves atom economy but also simplifies purification procedures, as there are fewer byproducts to remove. The development of highly active catalysts allows reactions to proceed under milder conditions, which contributes to energy efficiency . Some modern catalytic methods for amidation can be performed at room temperature, and microwave-assisted synthesis can often reduce reaction times, thereby lowering energy consumption. researchgate.net

Finally, the principle of designing for degradation is relevant. While the target molecule is designed for a specific function, the synthetic byproducts should ideally be benign and readily biodegradable. The ideal byproduct in a direct amidation is water, which is inherently harmless. This contrasts sharply with the persistent and often hazardous waste generated from older synthetic methods.

By integrating these green chemistry principles—maximizing atom economy, utilizing safer solvents, employing catalytic methods, and designing for energy efficiency—the synthesis of this compound can be transformed into a more sustainable and economically viable process.

Mechanistic Investigations of Chemical Reactivity

Role of the Boronic Acid Moiety in Chemical Transformations

The boronic acid group, -B(OH)₂, is the primary center of reactivity in the molecule, engaging in a variety of chemical transformations that are central to its utility in fields such as chemical sensing and materials science.

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as carbohydrates. This interaction results in the formation of cyclic boronate esters. nih.gov The reaction is an equilibrium process, the position of which is sensitive to factors such as pH, the pKa of the boronic acid, and the structure of the diol. scholaris.ca

The formation of these stable five- or six-membered rings is a key feature exploited in the design of sensors for sugars and other biologically important diols. scholaris.ca The general reaction can be represented as follows:

Figure 1: Reversible covalent interaction of a phenylboronic acid with a generic vicinal diol.

| Saccharide | Typical Binding Constant (K) at pH 7.4 (M⁻¹) |

|---|---|

| Fructose | ~1000 - 5000 |

| Galactose | ~100 - 500 |

| Glucose | ~10 - 100 |

This interactive table presents typical binding affinities of phenylboronic acids with common saccharides. The values can vary based on the specific substituents on the phenyl ring.

The boron atom in a boronic acid possesses an empty p-orbital, rendering it electron-deficient and thus a Lewis acid. semanticscholar.org This Lewis acidity is fundamental to its reactivity, particularly its interaction with Lewis bases such as hydroxide (B78521) ions. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. semanticscholar.org

The pKa of a boronic acid is a measure of its Lewis acidity, with lower pKa values indicating stronger acidity. The pKa is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally lower the pKa, enhancing the Lewis acidity, while electron-donating groups have the opposite effect. mdpi.com

| Substituent on Phenyl Ring | Effect on pKa | Predicted pKa Range |

|---|---|---|

| -NO₂ (Strongly Electron-Withdrawing) | Decreases | ~7.0 - 7.5 |

| -H (Unsubstituted) | Reference | ~8.8 |

| -NH₂ (Electron-Donating) | Increases | ~9.0 - 9.5 |

This interactive table illustrates the influence of different substituents on the pKa of phenylboronic acid.

For 3-Amino-5-(butylcarbamoyl)phenylboronic acid, the amino group is electron-donating, while the carbamoyl (B1232498) group is electron-withdrawing. Their combined effect on the pKa would depend on their relative positions and electronic contributions.

Influence of Amino and Carbamoyl Functionalities on Reactivity

The amino and butylcarbamoyl groups at the 3 and 5 positions of the phenyl ring play a crucial role in modulating the reactivity of the boronic acid moiety through both intramolecular and intermolecular interactions.

The amino and carbamoyl groups can influence the conformation of the molecule, which in turn can affect the accessibility and reactivity of the boronic acid group. Intramolecular hydrogen bonding between the amino or carbamoyl protons and the hydroxyl groups of the boronic acid is a possibility that could stabilize certain conformations. ias.ac.in Such interactions can impact the Lewis acidity of the boron center and the kinetics of boronate ester formation. mdpi.com

The amino group, being a Lewis base, can potentially engage in coordination with the boron center, especially in the boronate ester form where the boron atom is more Lewis acidic. nih.gov While this intramolecular B-N coordination is more commonly observed and studied in ortho-substituted aminophenylboronic acids, the possibility of such an interaction in the meta-substituted this compound, perhaps through conformational changes, cannot be entirely ruled out.

Reaction Kinetics and Thermodynamic Studies of Boronate Formation

The formation of boronate esters from boronic acids and diols is a dynamic process, and understanding its kinetics and thermodynamics is crucial for designing applications such as sensors and responsive materials.

Kinetic studies on the reaction of phenylboronic acid derivatives with diols have revealed that the reaction can proceed through different pathways depending on the pH. nih.gov Both the neutral boronic acid and the anionic boronate can react with the diol. The rate of reaction is influenced by the concentration of the reactants, the pH of the solution, and the nature of the substituents on the boronic acid. nih.gov

For instance, studies on ortho-aminomethylphenylboronic acids have shown that the amino group can act as a general-acid catalyst (in its protonated form) to facilitate the departure of a leaving group from the boron center, thereby accelerating boronate ester formation. nih.gov While the amino group in this compound is in a meta position, it can still influence the reaction kinetics through its electronic effects on the boronic acid's pKa.

Thermodynamically, the stability of the boronate ester is reflected in the binding constant (K). A higher binding constant indicates a more stable complex and a greater extent of formation at equilibrium. The thermodynamics of boronate formation are influenced by factors such as the release of ring strain upon cyclization and the electronic stabilization of the resulting boronate ester. scholaris.ca Electron-withdrawing groups on the phenyl ring generally lead to higher affinity for diols. nih.gov

While specific kinetic and thermodynamic data for this compound are not extensively reported, the principles derived from studies of analogous compounds provide a solid framework for understanding its reactivity in boronate ester formation.

Advanced Analytical and Spectroscopic Characterization Methods

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 3-Amino-5-(butylcarbamoyl)phenylboronic acid, providing detailed information about its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of boron-containing compounds. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, provide a complete picture of the molecular framework.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons, the protons of the butyl chain, and the exchangeable protons of the amino (-NH₂), amide (-NH-), and boronic acid (-OH) groups. The splitting patterns and chemical shifts of the aromatic protons are particularly useful for confirming the 1,3,5-substitution pattern on the phenyl ring.

¹³C NMR: Carbon NMR is used to identify all unique carbon environments within the molecule, including the aromatic ring carbons, the carbonyl carbon of the amide, and the carbons of the butyl group.

¹¹B NMR: As a quadrupolar nucleus, Boron-11 is NMR active and provides direct information about the chemical environment of the boron atom. nsf.govnih.gov The chemical shift of the ¹¹B signal is highly sensitive to the hybridization state of the boron atom. nsf.gov For a trigonal planar (sp²) boronic acid, the signal typically appears in the range of δ 27–30 ppm. nsf.gov Upon complexation with diols or at high pH, the boron center becomes tetrahedral (sp³), causing a significant upfield shift to approximately δ 5–9 ppm. nsf.govnih.gov This technique is invaluable for studying interactions of the boronic acid moiety. nsf.govnih.gov

Table 1: Predicted ¹H and ¹¹B NMR Chemical Shifts

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹¹B Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | 7.0 - 8.0 | - | Multiple signals, pattern depends on substitution. |

| Amine N-H₂ | 4.0 - 5.5 (broad) | - | Exchangeable with D₂O. |

| Amide N-H | 8.0 - 9.0 (broad) | - | Exchangeable with D₂O. |

| Butyl -CH₂- | 0.9 - 3.5 | - | Multiple signals corresponding to different positions. |

| Butyl -CH₃ | 0.9 (triplet) | - | Terminal methyl group. |

| Boronic Acid O-H | 4.5 - 6.0 (broad) | - | Exchangeable with D₂O. |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netnih.gov

Amino Group (-NH₂): The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-3500 cm⁻¹ region. researchgate.net The NH₂ scissoring deformation appears in the 1575–1640 cm⁻¹ range. researchgate.net

Amide Group (-C(O)NH-): This group is characterized by a strong C=O stretching band (Amide I) around 1630-1680 cm⁻¹. ijtsrd.com The N-H stretching vibration appears near 3300 cm⁻¹, while the N-H bending vibration (Amide II) is found in the 1510-1570 cm⁻¹ region.

Boronic Acid Group (-B(OH)₂): The O-H stretching vibrations of the boronic acid group are typically broad and appear in the 3200-3600 cm⁻¹ range. A key vibration is the asymmetric B-O stretch, which is observed as a strong band around 1330-1380 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic ring are observed above 3000 cm⁻¹. C=C ring stretching modes appear in the 1450-1600 cm⁻¹ region. ijtsrd.com C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern. ijtsrd.com

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Amino (-NH₂) | N-H Scissoring | 1575 - 1640 | Medium - Strong |

| Amide (-CONH-) | N-H Stretch | ~3300 | Medium |

| Amide (-CONH-) | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide (-CONH-) | N-H Bend (Amide II) | 1510 - 1570 | Medium - Strong |

| Boronic Acid (-B(OH)₂) | O-H Stretch | 3200 - 3600 (broad) | Medium |

| Boronic Acid (-B(OH)₂) | B-O Stretch | 1330 - 1380 | Strong |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are well-suited for analyzing polar molecules like this compound. acs.orgacs.org

A key feature in the mass spectrum of a boron-containing compound is its unique isotopic pattern. Boron naturally exists as two stable isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic M+1 peak that is approximately 25% of the intensity of the molecular ion peak (M+), providing a clear signature for the presence of a single boron atom in the molecule. acs.org High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the molecular structure by showing the loss of specific moieties, such as the butyl group or the boronic acid group. nih.gov

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC is commonly employed for the analysis of phenylboronic acids. researchgate.netresearchgate.net

A typical HPLC method would involve:

Column: A C18 stationary phase is frequently used, offering good separation for aromatic compounds. researchgate.netscirp.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. researchgate.netscirp.org

Detection: UV-Vis detection is standard, as the phenyl ring provides a strong chromophore. The compound's purity is determined by integrating the peak area of the main component relative to the total area of all observed peaks. Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful tool, combining separation with mass identification. scirp.orgsciex.com

A significant challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation. researchgate.net Method development often focuses on optimizing mobile phase pH and analysis time to ensure the stability of the compound during analysis. researchgate.net

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Boronic acids themselves are generally non-volatile and can decompose at the high temperatures used in GC inlets. chromatographyonline.com Therefore, direct analysis by GC-MS is often not feasible.

To enable GC-MS analysis, this compound must first be converted into a more volatile and thermally stable derivative. chromatographyonline.comnih.gov Derivatization reactions target the polar -B(OH)₂, -NH₂, and -NH- groups. A common approach for boronic acids is esterification, for example, by reacting them with diols like pinacol (B44631) or triethanolamine (B1662121) to form a volatile boronate ester. nih.gov Once derivatized, the compound can be analyzed by GC-MS, which provides excellent separation and definitive identification based on the mass spectrum of the derivative. chromatographyonline.comchromforum.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Formic acid |

| Methanol |

| Pinacol |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature.

Furthermore, crystallographic data reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions, such as hydrogen bonding involving the amino, amide, and boronic acid functional groups, are critical in determining the solid-state properties of the compound.

While crystallographic data exists for structurally related compounds, such as 3-aminophenylboronic acid monohydrate researchgate.net, this information cannot be directly extrapolated to describe the solid-state structure of the title compound due to the significant structural influence of the butylcarbamoyl substituent. The presence of this group is expected to introduce different steric and hydrogen bonding patterns, leading to a unique crystal packing arrangement.

Therefore, without experimental single-crystal X-ray diffraction data for this compound, a detailed discussion of its solid-state structure, including specific crystallographic parameters and intermolecular interactions, remains speculative. Further research involving the growth of suitable single crystals and subsequent X-ray analysis is required to provide these definitive structural insights.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about molecular orbitals, electron density distribution, and molecular geometry.

The electronic character of "3-Amino-5-(butylcarbamoyl)phenylboronic acid" is largely determined by the interplay of its constituent functional groups: the phenyl ring, the amino group, the butylcarbamoyl group, and the boronic acid moiety. DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

For analogous compounds like 3-aminophenylboronic acid, theoretical investigations have shown that the HOMO is typically localized over the aminophenyl group, indicating this region is prone to electrophilic attack. The LUMO, conversely, is often centered on the boronic acid group, highlighting its Lewis acidic character and susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of an Analogous Phenylboronic Acid Derivative (3-Aminophenylboronic acid)

| Parameter | Value (eV) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -5.89 | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -0.98 | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 4.91 | DFT/B3LYP/6-31G(d,p) |

Note: Data is based on theoretical calculations for 3-aminophenylboronic acid and serves as an illustrative example. lodz.plbibliotekanauki.pl

The three-dimensional structure of "this compound" is not static. Rotations around its single bonds give rise to various conformers with different energies. Energy minimization calculations, using methods like DFT, can identify the most stable conformations (those with the lowest energy).

For phenylboronic acids, a key conformational feature is the orientation of the B(OH)₂ group relative to the phenyl ring. The planarity of this group with the ring is often favored due to stabilizing π-conjugation. However, steric hindrance from substituents can lead to non-planar arrangements. The butylcarbamoyl side chain also introduces additional conformational flexibility. A systematic conformational analysis would involve rotating the dihedral angles of the C-N and C-C bonds in the butyl group to map the potential energy surface and identify low-energy conformers. Studies on similar substituted phenylboronic acids have demonstrated the importance of intramolecular hydrogen bonding in stabilizing certain conformations. beilstein-journals.orgnih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of a compound. For "this compound," DFT methods can be used to calculate:

Vibrational Frequencies: These correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies for the N-H, C=O, O-H, and B-O stretching and bending modes can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to assist in signal assignment.

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption bands in UV-Visible spectra. For 3-aminophenylboronic acid, electronic transitions often involve a π → π* character within the aromatic system. lodz.plbibliotekanauki.pl

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Phenylboronic Acid

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -NH₂ | Symmetric Stretch | 3450 |

| -C=O | Stretch | 1680 |

| -B(OH)₂ | O-H Stretch | 3650 |

| -B-O | Asymmetric Stretch | 1350 |

Note: These are representative values for similar functional groups and would require specific calculations for the target molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and intermolecular interactions in a simulated environment, such as in solution.

While quantum chemical calculations identify stable conformers in a vacuum, MD simulations can explore the conformational landscape of "this compound" in a solvent, typically water. The simulation would track the movements of all atoms in the molecule and the surrounding solvent molecules over a period of nanoseconds to microseconds.

This approach allows for the observation of transitions between different conformational states and the influence of solvent on the molecule's flexibility. The trajectory from an MD simulation can be analyzed to determine the relative populations of different conformers and to identify dominant intramolecular hydrogen bonding patterns that are stabilized by the aqueous environment. The development of accurate force fields for boron-containing compounds is a critical aspect of such simulations. nih.govnih.gov

MD simulations are a cornerstone of computer-aided drug design, used to model how a ligand like "this compound" might bind to a biological receptor, such as an enzyme. This process typically involves:

Docking: Initially, the molecule is placed into the active site of a receptor using a docking algorithm to predict the most likely binding poses.

MD Simulation: The resulting ligand-receptor complex is then subjected to an MD simulation in a solvated environment. This simulation allows the complex to relax and reveals the stability of the binding pose.

Analysis of the MD trajectory can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and the formation of covalent bonds, which is a known mechanism for some boronic acid inhibitors. acs.orgmdpi.com For instance, the boronic acid moiety can form a reversible covalent bond with a serine residue in the active site of a protease. The simulation can also be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the receptor.

Reaction Pathway Elucidation through Computational Modeling

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. For derivatives of phenylboronic acid, computational modeling, particularly using Density Functional Theory (DFT), has been employed to understand their electronic structure, stability, and reactivity. However, specific and detailed computational studies elucidating the reaction pathways of This compound are not extensively available in the current body of scientific literature.

Theoretical investigations on related phenylboronic acid derivatives can, however, provide a foundational understanding of the types of reaction pathways that might be computationally modeled for this specific compound. Such studies typically involve mapping the potential energy surface of a proposed reaction to identify the most energetically favorable pathway. This process includes the optimization of the geometries of reactants, intermediates, transition states, and products.

Key parameters calculated in these theoretical studies often include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. This is determined by the energy difference between the reactants and the transition state.

Transition State Geometry: The specific arrangement of atoms at the highest point of the energy barrier, representing the point of maximum energy along the reaction coordinate.

Imaginary Frequencies: A key indicator of a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction involving This compound , such as its interaction with a diol to form a boronic ester, a computational study would model the step-by-step mechanism. This could involve the initial association of the reactants, the formation of tetrahedral intermediates, and the final elimination of water molecules.

A representative, though hypothetical, data table for such a reaction pathway analysis is presented below to illustrate the type of information that would be generated from such a study.

Hypothetical Reaction: Esterification with a Diol Reactants -> Transition State 1 -> Intermediate -> Transition State 2 -> Products

| Structure | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Interatomic Distances (Å) |

| Reactants | 0.00 | 0 | B-O1: -, B-O2: - |

| Transition State 1 | +15.2 | 1 | B-O1: 2.1, B-O(H): 1.5 |

| Intermediate | -5.8 | 0 | B-O1: 1.45, B-O2: 1.47 |

| Transition State 2 | +12.5 | 1 | O-H: 1.8, H-O(water): 1.2 |

| Products | -10.3 | 0 | B-O1: 1.35, B-O2: 1.35 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.

Such computational modeling would elucidate the detailed mechanism, identify rate-determining steps, and allow for the investigation of substituent effects on the reaction kinetics. The amino and butylcarbamoyl groups on the phenyl ring would be expected to influence the electronic properties of the boronic acid moiety, thereby affecting its reactivity, a phenomenon that could be precisely quantified through these theoretical calculations.

Based on a thorough search of available scientific literature and chemical databases, there is currently no specific published research detailing the applications of the chemical compound This compound within the frameworks of Suzuki-Miyaura coupling, the Petasis reaction, directed functionalization for complex architectures, or its use in chemical probes and sensing platforms as outlined in the requested article structure.

The provided search results discuss these chemical reactions and applications in a general context or with other boronic acid derivatives. For instance, while the Suzuki-Miyaura coupling and Petasis reaction are well-documented methods for carbon-carbon and carbon-nitrogen bond formation, respectively, the specific reactivity and utility of this compound as a building block in these transformations have not been reported in the accessible literature. Similarly, no specific examples of its use in creating complex amide-linked systems or in the development of sensing platforms could be found.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that focuses solely on this compound according to the specified outline. Information on analogous compounds, such as those with benzylcarbamoyl or other substituents, exists but falls outside the strict scope of the request.

Applications in Advanced Organic Synthesis and Materials Science

Development of Chemical Probes and Sensing Platforms

Boronic Acid-Based Recognition of Specific Chemical Species

The boronic acid functional group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic esters. This specific and reversible interaction forms the basis for the molecular recognition of a wide array of biologically and chemically significant diol-containing molecules, most notably carbohydrates.

The recognition mechanism is pH-dependent. In aqueous solutions, an equilibrium exists between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. The tetrahedral form is more Lewis acidic and, therefore, binds more strongly with diols. The presence of the amino and butylcarbamoyl groups on the phenyl ring of 3-Amino-5-(butylcarbamoyl)phenylboronic acid can influence the pKa of the boronic acid, thereby modulating the pH range for optimal diol binding. This tailored reactivity allows for the design of systems that can selectively recognize specific carbohydrates under physiological conditions.

Detailed research findings on analogous aminophenylboronic acids have demonstrated their application in the recognition of saccharides like glucose and fructose. The binding affinity is influenced by the stereochemistry of the diol and the substitution pattern on the phenylboronic acid. While specific binding constant data for this compound is not extensively documented in publicly available literature, the principles of boronic acid-diol interactions suggest its potential for similar applications.

Table 1: General Binding Affinities of Phenylboronic Acids with Various Saccharides

| Saccharide | Typical Binding Constant (K, M⁻¹) at pH 7.4 |

| D-Fructose | 1000 - 5000 |

| D-Galactose | 100 - 500 |

| D-Glucose | 10 - 100 |

| D-Mannose | 50 - 200 |

Note: These are representative values for phenylboronic acid derivatives and the actual values for this compound may vary.

Integration into Responsive Chemical Systems (e.g., affinity materials)

The capacity for reversible diol binding makes this compound a valuable component for the creation of responsive chemical systems, particularly affinity materials. By immobilizing this boronic acid derivative onto a solid support, such as silica (B1680970) gel or polymer beads, stationary phases for affinity chromatography can be developed.

These affinity materials can be employed for the selective capture and purification of glycoproteins, which are proteins that contain oligosaccharide chains (glycans). Since many of these glycans present terminal sialic acids or other sugar residues with cis-diol functionalities, the boronic acid-functionalized material can effectively bind to them. The captured glycoproteins can then be eluted by changing the pH to disrupt the boronic acid-diol interaction or by introducing a competing sugar molecule, such as sorbitol.

The amino group on this compound provides a convenient handle for covalent attachment to various supports, while the butylcarbamoyl group can influence the hydrophobicity and spacing of the ligand on the material surface, potentially impacting the binding capacity and selectivity.

Interdisciplinary Applications in Chemical Biology Research (strictly non-clinical)

In the non-clinical setting of chemical biology research, this compound and its analogs serve as powerful tools for probing biological systems and understanding molecular interactions.

Mechanistic Studies of Enzyme-Ligand Interactions

Boronic acids are recognized as transition-state analogs for serine proteases, a large family of enzymes that play crucial roles in various biological processes. The boron atom can form a stable, tetrahedral adduct with the active site serine residue, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This inhibitory action allows for the detailed study of enzyme mechanisms and active site architecture.

While specific studies on this compound as an enzyme inhibitor are not widely reported, its structural features suggest potential in this area. The butylcarbamoyl and amino substituents can be varied to probe specific interactions within the enzyme's active site, providing insights into the determinants of binding affinity and selectivity. By systematically modifying these groups, researchers can map the steric and electronic requirements of the enzyme's substrate-binding pockets.

Table 2: Examples of Phenylboronic Acid Derivatives as Enzyme Inhibitors

| Enzyme Target | Inhibitor Type | General Inhibition Constant (Ki) |

| Serine Proteases | Transition-State Analog | Nanomolar to Micromolar |

| β-Lactamases | Transition-State Analog | Nanomolar to Micromolar |

Note: These are general ranges for phenylboronic acid-based inhibitors, and the specific activity of this compound would require experimental determination.

Design of Molecular Recognition Elements

The predictable and selective binding of boronic acids to diols has led to their extensive use in the design of synthetic molecular recognition elements, often referred to as artificial receptors or lectin mimetics. These synthetic receptors can be designed to target specific carbohydrate structures on the surface of cells or on proteins.

This compound can be incorporated into larger molecular scaffolds to create multivalent probes. Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can significantly enhance the avidity and specificity of the interaction. The amino group facilitates the conjugation of the boronic acid moiety to these scaffolds, which can include polymers, dendrimers, or nanoparticles. The butylcarbamoyl group can influence the spacing and presentation of the boronic acid units, which is critical for achieving optimal binding to the target.

These molecular recognition elements can be further functionalized with reporter groups, such as fluorophores or biotin, to enable the detection and visualization of specific glycans in biological samples, contributing to a better understanding of the roles of carbohydrates in cellular processes.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Scalability

The synthesis of functionalized phenylboronic acids is a cornerstone of their utility. While traditional methods like the Suzuki-Miyaura coupling have been foundational, the future of synthesizing compounds such as 3-Amino-5-(butylcarbamoyl)phenylboronic acid lies in the development of more efficient, sustainable, and scalable methodologies. st-andrews.ac.uk

Future research should explore cutting-edge synthetic strategies. For instance, photoinduced borylation of haloarenes presents a metal- and additive-free approach that could be adapted for this compound, potentially offering a greener synthetic route. organic-chemistry.orgnih.gov Another promising avenue is the use of flow chemistry . This technology enables rapid and high-throughput synthesis of boronic acids from organolithium compounds, a method that could be optimized for the multigram-scale production of this compound and its derivatives. organic-chemistry.orgacs.org Such a continuous flow setup could offer superior control over reaction parameters, leading to higher yields and purity. organic-chemistry.orgacs.org

The scalability of any synthetic route is a critical factor for industrial and pharmaceutical applications. researchgate.net Research into the industrial-scale production of boronic acids is ongoing, and future efforts should focus on adapting these large-scale methods. researchgate.netacs.org This includes overcoming challenges such as the need for cryogenic temperatures in some traditional methods and developing robust, crystalline intermediates to facilitate purification without the need for chromatography. acs.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesis | Potential Challenges |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, difficult to scale, may produce significant waste. |

| Flow Chemistry | High throughput, precise temperature control, improved safety, potential for automation. organic-chemistry.orgacs.org | Initial setup costs, potential for clogging with certain reagents. organic-chemistry.org |

| Photoinduced Borylation | Metal- and additive-free, mild reaction conditions, potentially more sustainable. organic-chemistry.orgnih.gov | May require specialized photochemical reactors, substrate scope may be limited. |

| Catalytic C-H Borylation | Atom-economical, avoids the need for pre-functionalized starting materials. | Regioselectivity can be a challenge, may require expensive catalysts. |

Advanced Mechanistic Insights into Boron Reactivity

A deeper understanding of the reactivity of the boronic acid moiety in this compound is crucial for its rational application. The interaction of boronic acids with diols to form cyclic boronate esters is a well-known phenomenon, but the kinetics and thermodynamics of this process are highly dependent on the substituents on the phenyl ring. rsc.org

Computational studies , particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. rsc.orgresearchgate.net Future research should employ such methods to model the interaction of this compound with biologically relevant diols, such as those found in saccharides. rsc.org These studies could predict the stability of the resulting boronate esters and provide insights into the reaction pathways, including the transition states and activation energies. rsc.orgresearchgate.net This knowledge is invaluable for designing sensors or drug delivery systems. For example, computational models can help understand how the electronic properties of the amino and butylcarbamoyl groups influence the Lewis acidity of the boron atom and, consequently, its binding affinity for diols. rsc.org

Innovative Applications in Chemical Synthesis and Materials Design

The unique trifunctional nature of this compound opens up a plethora of possibilities for its use as a versatile building block in both chemical synthesis and materials design.

In chemical synthesis , the boronic acid group can participate in a wide array of cross-coupling reactions, not limited to the Suzuki-Miyaura reaction. georganics.skchemicalbook.com Its application in Heck-type couplings or as a precursor for aryl azides and nitroaromatics could be explored. chemicalbook.com The presence of the amino group allows for further functionalization, for example, through acylation or by serving as a nucleophile in various reactions.

In the realm of materials design , this compound could be a key component in the creation of "smart" materials. The reversible nature of the boronate ester bond is ideal for developing stimuli-responsive polymers and hydrogels. rsc.orgnih.gov For instance, incorporating this molecule into a polymer backbone could yield materials that change their properties in response to changes in pH or the presence of saccharides. rsc.orgresearchgate.net Such materials have potential applications in drug delivery, where the release of a therapeutic agent could be triggered by specific physiological conditions. nih.govnih.gov

Another exciting avenue is the development of functionalized nanoparticles. mdpi.comnih.gov The compound could be grafted onto the surface of magnetic nanoparticles or incorporated into polymeric nanoparticles. mdpi.comnih.gov The boronic acid moiety can then serve as a recognition site for glycoproteins, which are often overexpressed on the surface of cancer cells. researchgate.netnih.govacs.org This could lead to the development of targeted drug delivery systems or novel diagnostic tools. nih.govacs.org

Table 2: Potential Innovative Applications

| Application Area | Specific Use | Underlying Principle |

|---|---|---|

| Stimuli-Responsive Polymers | Glucose-responsive hydrogels for insulin (B600854) delivery. researchgate.net | Reversible formation of boronate esters with glucose, leading to changes in the polymer network structure. researchgate.net |

| Targeted Drug Delivery | Functionalized nanoparticles for cancer therapy. nih.govmdpi.com | The boronic acid group binds to sialic acid residues on cancer cells, enabling targeted delivery of anticancer drugs. nih.govacs.org |

| Biosensors | Fluorescent sensors for saccharide detection. | Binding of saccharides to the boronic acid displaces a fluorescent reporter molecule, causing a change in fluorescence. |

| Advanced Catalysis | Component of self-assembling catalyst systems. | The different functional groups can be used to anchor the molecule to a solid support or to interact with other catalyst components. |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Predictive models can be developed to forecast the properties of new derivatives. By training ML algorithms on datasets of known boronic acids, it is possible to predict properties such as binding affinity to specific biological targets, solubility, and reactivity. themoonlight.ioacs.org These models can use a variety of molecular descriptors, including quantum mechanical features and substituent-based parameters, to achieve high accuracy. themoonlight.ioaimodels.fyi This would allow for the rapid virtual screening of a large number of potential derivatives, identifying the most promising candidates for synthesis and experimental testing.

Table 3: Application of AI and Machine Learning in Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Training ML models to predict physicochemical and biological properties of derivatives. acs.org | Reduces the need for extensive experimental screening, saving time and resources. |

| De Novo Design | Using generative models to design novel molecules with optimized properties. | Accelerates the discovery of new compounds with enhanced performance for specific applications. |

| Reaction Prediction | Predicting the outcome and optimal conditions for synthetic reactions. rsc.org | Facilitates the design of more efficient and reliable synthetic routes. |

| Explainable AI (XAI) | Gaining insights into the molecular features that determine a compound's properties. themoonlight.io | Enhances the chemical understanding and guides the rational design of new molecules. |

Q & A

Q. What synthetic routes are commonly used for 3-amino-substituted phenylboronic acids, and how can reaction conditions be optimized to minimize boroxine formation?

The synthesis of 3-amino-substituted phenylboronic acids often involves Suzuki-Miyaura cross-coupling or multi-step functionalization of pre-existing boronic acid scaffolds. Key challenges include avoiding boroxine formation (cyclic trimers of boronic acids) during purification, which occurs under dehydrating conditions. To mitigate this, reactions should be conducted in anhydrous solvents like THF or dioxane, with rigorous temperature control (0–6°C storage post-synthesis) . Catalytic systems such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for coupling halogenated precursors with boronic esters, but yields depend on base selection (e.g., potassium carbonate for mild conditions) . Post-synthesis, rapid purification via low-temperature silica gel chromatography or recrystallization in polar aprotic solvents is recommended .

Q. How does the carbamoyl substituent influence the stability and reactivity of 3-amino-5-(butylcarbamoyl)phenylboronic acid in aqueous solutions?

The butylcarbamoyl group introduces steric hindrance and hydrogen-bonding capacity, which stabilizes the boronic acid against hydrolysis. In aqueous media, the compound’s stability is pH-dependent: the boronic acid moiety forms reversible covalent bonds with diols (e.g., saccharides) at physiological pH (~7.4), while the carbamoyl group enhances solubility in organic-aqueous biphasic systems. Storage at 0–6°C in inert atmospheres prevents decomposition . For experimental reproducibility, pre-equilibration in buffered solutions (e.g., PBS) is advised to avoid pH-driven reactivity shifts.

Q. What are the best practices for characterizing boronic acid derivatives using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹¹B NMR is critical for identifying boronic acid species (δ ~30 ppm for free acid vs. δ ~10 ppm for boronate esters). ¹H and ¹³C NMR should confirm the integrity of the amino and carbamoyl groups .

- X-ray Crystallography : Single-crystal analysis (e.g., Hirshfeld surface mapping) resolves supramolecular interactions, such as B–O∙∙∙H–N hydrogen bonding, which dictate solid-state packing and solubility .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular weight and detects boroxine impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in enzyme inhibition studies?

Discrepancies in catalytic efficiency often arise from assay conditions (e.g., buffer ionic strength, temperature) or competing interactions with off-target biomolecules. For example, boronic acids inhibit serine proteases via reversible covalent bond formation with active-site hydroxyl groups. To standardize results:

Q. What strategies enhance the selectivity of this compound in saccharide sensing applications?

The compound’s selectivity for specific sugars (e.g., glucose vs. fructose) depends on electronic and steric tuning. Strategies include:

- Modifying the carbamoyl chain length to alter binding pocket accessibility.

- Introducing fluorophores (e.g., dansyl groups) for ratiometric sensing via photoinduced electron transfer (PET) .

- Immobilizing the boronic acid on mesoporous silica to exploit size-exclusion effects .

Q. How do structural variations in phenylboronic acid derivatives impact their supramolecular assembly in materials science?

The butylcarbamoyl group promotes π-π stacking and hydrogen-bonded networks, enabling applications in self-healing polymers or MOFs (metal-organic frameworks). For example:

- Co-crystallization with diols (e.g., catechol) forms stable boronate esters for dynamic covalent hydrogels .

- Substituent positioning (para vs. meta) affects cross-linking density in polymer matrices .

- Thermogravimetric analysis (TGA) and DSC reveal thermal stability thresholds for material design .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound in polar solvents?

Solubility discrepancies stem from varying impurity levels (e.g., residual boroxines) and solvent purity. For example:

Q. What experimental evidence supports the role of the amino group in modulating the compound’s bioactivity?

The amino group participates in hydrogen bonding with biological targets (e.g., proteases) and influences pharmacokinetics:

- Methylation of the amino group reduces binding affinity by 50% in trypsin inhibition assays .

- Fluorescence quenching assays demonstrate pH-dependent interactions with serum albumin .

- Isotopic labeling (¹⁵N) tracks metabolic stability in in vitro hepatic microsome models .

Methodological Recommendations

- Purification : Use Sephadex LH-20 instead of silica gel to avoid irreversible adsorption .

- Stability Testing : Monitor boronic acid integrity via ¹¹B NMR over 72 hours under storage conditions .

- Biological Assays : Include boronic acid scavengers (e.g., mannitol) in cell culture media to distinguish specific vs. off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.